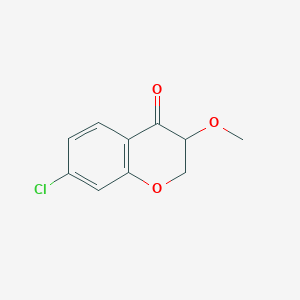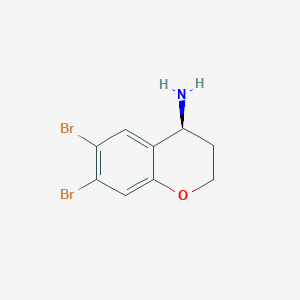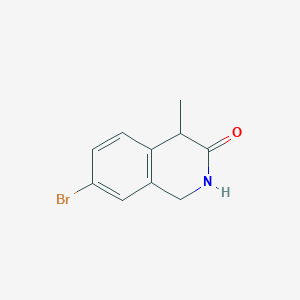![molecular formula C7H9FO4 B15234227 2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 2227204-92-2](/img/structure/B15234227.png)
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C7H9FO4 and a molecular weight of 176.14 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and two oxygen atoms in a dioxaspiro configuration. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong acid or base as a catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-5,8-dioxaspiro[3.4]octane: Lacks the carboxylic acid group, affecting its solubility and biological activity.
Uniqueness
2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced binding affinity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
2227204-92-2 |
|---|---|
Fórmula molecular |
C7H9FO4 |
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C7H9FO4/c8-6(5(9)10)3-7(4-6)11-1-2-12-7/h1-4H2,(H,9,10) |
Clave InChI |
OIMHJVFQZNNZKI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC(C2)(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)


![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)


![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)






